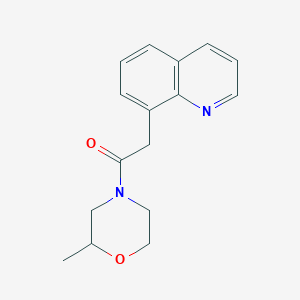
1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone, also known as MMQE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone involves its interaction with certain proteins and enzymes in the body. It has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. This compound has also been found to inhibit the activity of the protein Bcl-2, which is involved in regulating apoptosis or programmed cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain proteins and enzymes involved in cancer progression. This compound has also been found to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone for lab experiments is its potency and specificity towards cancer cells. This makes it a valuable tool for studying the mechanisms of cancer progression and developing new anti-cancer therapies. However, one of the limitations of this compound is its potential toxicity towards normal cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone research. One area of interest is in the development of this compound-based therapies for cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is in the development of this compound-based therapies for inflammatory diseases. This compound has been found to exhibit anti-inflammatory properties, and further research is needed to determine its potential use in the treatment of inflammatory diseases. Finally, there is a need for further research to determine the potential toxicity of this compound towards normal cells and tissues, which may limit its use in certain applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is efficient and yields high purity this compound. This compound has been found to exhibit potent anti-cancer properties, inhibit the activity of certain enzymes and proteins involved in cell survival and proliferation, and exhibit anti-inflammatory properties. It has several advantages for lab experiments, including its potency and specificity towards cancer cells. However, its potential toxicity towards normal cells may limit its use in certain experiments. There are several future directions for this compound research, including the development of this compound-based therapies for cancer and inflammatory diseases, and further research to determine its potential toxicity towards normal cells and tissues.
合成法
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone involves the reaction of 2-methyl-4-chloromorpholine with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acetyl chloride to form this compound. This method has been found to be efficient and yields high purity this compound.
科学的研究の応用
1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. This compound has been found to exhibit potent anti-cancer properties, specifically against breast cancer and lung cancer cells. It has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation.
特性
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-quinolin-8-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-11-18(8-9-20-12)15(19)10-14-5-2-4-13-6-3-7-17-16(13)14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUGBKRZEWJMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)

![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)

![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)

![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)

